molecular formula C27H25N5O5 B1239672 Pranlukast hemihydrate

Pranlukast hemihydrate

Numéro de catalogue: B1239672
Poids moléculaire: 499.5 g/mol
Clé InChI: BNGZNZUNROGDHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pranlukast hemihydrate, also known as this compound, is a useful research compound. Its molecular formula is C27H25N5O5 and its molecular weight is 499.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

1. Asthma Management
Pranlukast has been extensively studied for its effectiveness in treating asthma. Clinical trials have demonstrated significant improvements in pulmonary function tests, such as peak expiratory flow rate (PEFR) and forced expiratory volume in one second (FEV1). For instance, a study revealed that patients receiving pranlukast showed statistically significant improvements in morning home PEFR compared to those on placebo, with mean increases in FEV1 ranging from 210 ml to 340 ml after treatment .

2. Anti-inflammatory Effects
Research indicates that pranlukast reduces eosinophilic inflammation, a key factor in asthma exacerbations. In a double-blind study, patients treated with pranlukast exhibited decreased eosinophil counts and improved bronchial hyperreactivity following methacholine provocation tests . This anti-inflammatory action is crucial for managing chronic respiratory diseases.

Formulation Innovations

1. Improved Oral Bioavailability
Pranlukast hemihydrate is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which presents challenges regarding solubility and absorption. Several innovative formulations have been developed to enhance its oral bioavailability:

  • Surface-Modified Microparticles : A study utilized spray-drying methods to create surface-modified microparticles of this compound, which significantly improved dissolution rates (up to 85% within 30 minutes) and oral bioavailability (approximately 2.5-fold increase in area under the curve compared to commercial products) .
  • Self-Microemulsifying Drug Delivery Systems (SMEDDS) : Research demonstrated that SMEDDS could increase the bioavailability of this compound by threefold compared to plain aqueous suspensions . This formulation approach enhances solubility through microemulsion formation.
  • Solid Dispersion Systems : Utilizing hydrophilic polymers like Kollidon VA64, solid dispersions have shown superior solubility profiles. In comparative studies, formulations exhibited up to 88% dissolution within 30 minutes, significantly outperforming conventional forms .

Case Studies and Research Findings

Study Methodology Findings
Clinical Evaluation of PranlukastDouble-blind randomized trialSignificant improvement in PEFR and FEV1; reduction in eosinophilic inflammation .
Surface-Modified MicroparticlesSpray-drying techniqueEnhanced dissolution (85% in 30 min) and increased bioavailability (2.5-fold) compared to commercial product .
SMEDDS ApplicationFormulation studyThreefold increase in bioavailability compared to plain aqueous suspension .
Solid Dispersion with Kollidon VA64Comparative solubility study88% dissolution at 30 min; superior solubility over traditional forms .

Propriétés

Formule moléculaire

C27H25N5O5

Poids moléculaire

499.5 g/mol

Nom IUPAC

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate

InChI

InChI=1S/C27H23N5O4.H2O/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H2

Clé InChI

BNGZNZUNROGDHT-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O

Pictogrammes

Irritant

Synonymes

8-(4 (4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)-4-oxo-4H-1-benzopyran
ONO 1078
ONO-1078
ONO-RS 411
ONO-RS-411
pranlukast
SB 205312

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.